molecular formula C15H16INO2S B5231473 2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol

2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol

Cat. No. B5231473
M. Wt: 401.3 g/mol
InChI Key: MVFWPZYDRDJAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol is a chemical compound that belongs to the class of phenols. It is commonly referred to as IMMP. This compound has been found to have several scientific research applications, particularly in the field of medicine and biochemistry.

Mechanism of Action

The mechanism of action of 2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound may exert its antimicrobial effects by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have antimicrobial properties, particularly against gram-positive bacteria. Additionally, this compound has been studied for its potential use as an antioxidant and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol in lab experiments is its potential as a novel anticancer agent. Additionally, this compound has been found to have antimicrobial properties, which may be useful in the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol. One direction is the further investigation of its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is the study of its antimicrobial properties, particularly against gram-negative bacteria. Additionally, this compound may have potential as an antioxidant and anti-inflammatory agent, which warrants further investigation.

Synthesis Methods

The synthesis of 2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol involves the reaction of 2-iodo-6-methoxy-4-nitrophenol with 4-(methylthio)aniline in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with hydrochloric acid to yield 2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol.

Scientific Research Applications

2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol has been found to have several scientific research applications. It has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been found to have antimicrobial properties, particularly against gram-positive bacteria. Additionally, this compound has been studied for its potential use as an antioxidant and anti-inflammatory agent.

properties

IUPAC Name

2-iodo-6-methoxy-4-[(4-methylsulfanylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16INO2S/c1-19-14-8-10(7-13(16)15(14)18)9-17-11-3-5-12(20-2)6-4-11/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFWPZYDRDJAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)SC)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-6-methoxy-4-[(4-methylsulfanylanilino)methyl]phenol

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